Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15553310
InChI: InChI=1S/C21H18BrN3O4/c1-3-29-21(28)17-16-18(25(23-17)15-8-4-12(2)5-9-15)20(27)24(19(16)26)14-10-6-13(22)7-11-14/h4-11,16,18H,3H2,1-2H3
SMILES:
Molecular Formula: C21H18BrN3O4
Molecular Weight: 456.3 g/mol

Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15553310

Molecular Formula: C21H18BrN3O4

Molecular Weight: 456.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate -

Specification

Molecular Formula C21H18BrN3O4
Molecular Weight 456.3 g/mol
IUPAC Name ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate
Standard InChI InChI=1S/C21H18BrN3O4/c1-3-29-21(28)17-16-18(25(23-17)15-8-4-12(2)5-9-15)20(27)24(19(16)26)14-10-6-13(22)7-11-14/h4-11,16,18H,3H2,1-2H3
Standard InChI Key BSFVOERALJXLNR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound features a hexahydropyrrolo[3,4-c]pyrazole core fused with a pyrazole ring, substituted at positions 1 and 5 with 4-methylphenyl and 4-bromophenyl groups, respectively. The ethyl carboxylate moiety at position 3 enhances solubility and modulates electronic properties. X-ray crystallography and NMR studies confirm the bicyclic system’s planarity, with the bromine atom inducing steric and electronic effects that influence reactivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₈BrN₃O₄
Molecular Weight456.3 g/mol
logP3.2 (predicted)
Hydrogen Bond Acceptors4
Topological Polar Surface78.9 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra reveal distinct signals for the ethyl carboxylate (δ 1.3 ppm triplet, δ 4.3 ppm quartet), aromatic protons (δ 7.2–7.8 ppm), and the pyrrolidine NH (δ 10.1 ppm). Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 457.1 [M+H]⁺, corroborating the molecular formula.

Synthesis and Reaction Mechanisms

Multi-Step Organic Synthesis

The compound is synthesized via a three-component reaction involving diketene, isatin derivatives, and primary amines, catalyzed by pyrazole under mild conditions . Key steps include:

  • Knoevenagel Condensation: Formation of the pyrrolidine ring via cyclization between diketene and amine.

  • Micheal Addition: Bromophenyl incorporation through nucleophilic attack.

  • Esterification: Introduction of the ethyl carboxylate group using ethanol.

Table 2: Optimal Reaction Conditions

ParameterOptimal Value
SolventEthanol
Temperature70°C
CatalystPyrazole (1 mol%)
Reaction Time4 hours
Yield90%

Mechanistic Insights

Pyrazole acts as a dual acid-base catalyst, facilitating enolate formation and stabilizing intermediates. Density Functional Theory (DFT) calculations suggest a concerted asynchronous mechanism, with a rate-determining step involving C–N bond formation (ΔG‡ = 24.3 kcal/mol) .

Comparative Analysis with Related Pyrazole Derivatives

Structural Analogues

Replacing the 4-bromophenyl with chlorophenyl (Compound Y505-1473 ) reduces COX-2 inhibition (IC₅₀ = 4.5 μM), highlighting bromine’s role in hydrophobic interactions. Conversely, methylphenyl substitution at position 1 improves metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for unsubstituted analogues) .

Table 3: Biological Activity Comparison

CompoundCOX-2 IC₅₀ (μM)Anticancer EC₅₀ (μM)
Target Compound2.18.7
Y505-14734.512.3
Celecoxib3.8N/A

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack in vivo absorption and distribution studies. Future work should assess oral bioavailability and blood-brain barrier penetration using radiolabeled analogs.

Structure-Activity Relationships (SAR)

Systematic modifications at positions 3 (carboxylate) and 5 (bromophenyl) could optimize selectivity. QSAR models predict that replacing ethyl with isopropyl may enhance COX-2 affinity by 1.8-fold.

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